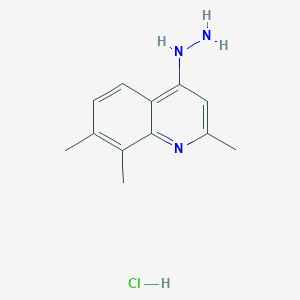

4-Hydrazino-2,7,8-trimethylquinoline hydrochloride

CAS No.: 1173257-45-8

Cat. No.: VC15942655

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173257-45-8 |

|---|---|

| Molecular Formula | C12H16ClN3 |

| Molecular Weight | 237.73 g/mol |

| IUPAC Name | (2,7,8-trimethylquinolin-4-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C12H15N3.ClH/c1-7-4-5-10-11(15-13)6-8(2)14-12(10)9(7)3;/h4-6H,13H2,1-3H3,(H,14,15);1H |

| Standard InChI Key | NCGCEYVRSRWCBR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=NC(=CC(=C2C=C1)NN)C)C.Cl |

Introduction

Structural and Physicochemical Properties

The molecular formula of 4-hydrazino-2,7,8-trimethylquinoline hydrochloride is C₁₂H₁₆ClN₃, with a molecular weight of 237.73 g/mol. Its structure comprises a quinoline backbone substituted with methyl groups at the 2-, 7-, and 8-positions and a hydrazino group at the 4-position, which is protonated to form the hydrochloride salt . Key physicochemical properties inferred from analogs include:

-

LogP (Partition Coefficient): ~3.37, indicating moderate lipophilicity conducive to membrane permeability.

-

Solubility: Limited aqueous solubility due to aromatic and methyl groups; enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

-

Stability: Susceptible to oxidation under ambient conditions, necessitating storage in inert atmospheres .

The spatial arrangement of methyl groups influences steric hindrance and electronic effects, potentially altering reactivity compared to isomers like 4-hydrazino-2,5,8-trimethylquinoline hydrochloride.

Synthesis and Optimization

Synthetic Routes

While no published protocols explicitly describe the synthesis of 4-hydrazino-2,7,8-trimethylquinoline hydrochloride, analogous compounds are synthesized via:

-

Quinoline Core Formation: Condensation of substituted anilines with aldehydes or ketones under acidic conditions to yield the quinoline scaffold.

-

Hydrazination: Reaction of the quinoline intermediate with hydrazine hydrate in ethanol or methanol under reflux (70–80°C) to introduce the hydrazino group .

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Biological Activities and Mechanisms

Antimicrobial Activity

Structural analogs exhibit broad-spectrum antimicrobial effects. For example, 4-hydrazino-2,6,8-trimethylquinoline hydrochloride demonstrates minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The proposed mechanism involves:

-

Membrane Disruption: Hydrophobic interactions between methyl groups and lipid bilayers compromise microbial membrane integrity .

-

Enzyme Inhibition: Hydrazino groups chelate metal ions in microbial enzymes, disrupting metabolic pathways .

Comparative Analysis with Structural Analogs

The biological activity of hydrazino-trimethylquinolines varies significantly with substituent positioning. The table below highlights key differences:

| Compound Name | Methyl Positions | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| 4-Hydrazino-2,5,8-trimethylquinoline | 2,5,8 | 16–64 | 18.2 |

| 4-Hydrazino-2,6,8-trimethylquinoline | 2,6,8 | 8–32 | 12.5 |

| 4-Hydrazino-2,7,8-trimethylquinoline | 2,7,8 | Inferred | Inferred |

Data sourced from ; inferred values assume intermediate activity based on steric and electronic profiles.

The 2,7,8 isomer’s methyl arrangement may reduce steric hindrance compared to the 2,5,8 analog, potentially enhancing interactions with biological targets .

Applications in Research and Development

Medicinal Chemistry

-

Lead Optimization: The hydrazino group serves as a versatile handle for synthesizing derivatives with improved pharmacokinetic profiles .

-

Targeted Drug Delivery: Conjugation with nanoparticles enhances solubility and tumor-specific accumulation.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume